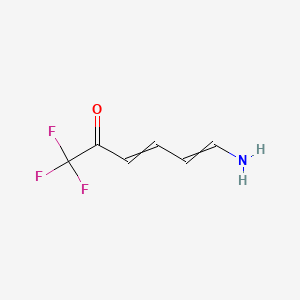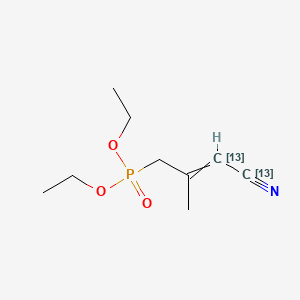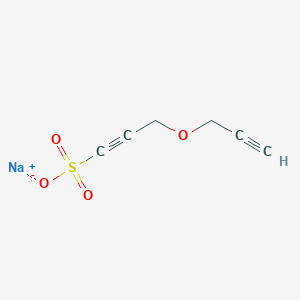![molecular formula C19H24O4 B13836768 (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B13836768.png)
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including a hydroxyl group, a carboxylic acid group, and a deuterated propyl group. The stereochemistry of the compound is defined by the (6aR,10aR) configuration, which indicates the specific spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid involves multiple steps. The starting materials typically include a benzo[c]chromene derivative and a deuterated propyl group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The process may involve steps such as:
Hydroxylation: Introduction of the hydroxyl group at the 1-position.
Carboxylation: Introduction of the carboxylic acid group at the 9-position.
Deuteration: Incorporation of deuterium atoms into the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The deuterated propyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The deuterated propyl group may influence the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzo[c]chromene derivatives with different substituents. The uniqueness of (6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid lies in its specific stereochemistry and the presence of deuterium atoms, which can affect its chemical properties and biological activity.
List of Similar Compounds
Benzo[c]chromene-9-carboxylic acid: Lacks the deuterated propyl group.
1-hydroxy-6,6-dimethylbenzo[c]chromene: Lacks the carboxylic acid group.
6,6-dimethyl-3-propylbenzo[c]chromene: Lacks the hydroxyl group and deuterium atoms.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H24O4 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1/i1D3,4D2 |
Clé InChI |
BTTRWQMCLAXICU-PFHXICHOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |
SMILES canonique |
CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


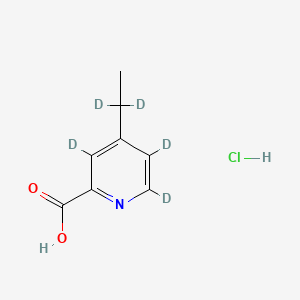
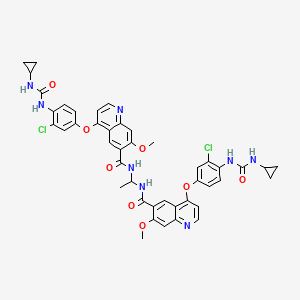
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)

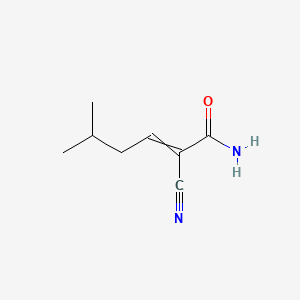
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
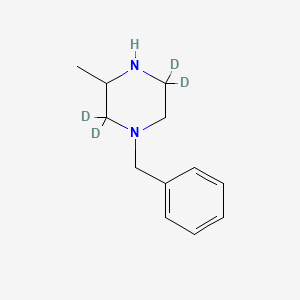
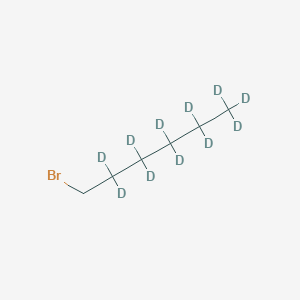
![3-[(4-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13836735.png)
